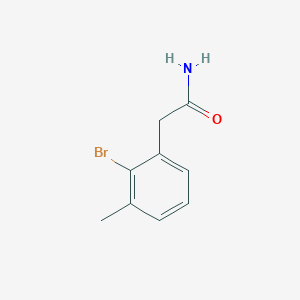

2-(2-Bromo-3-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKQDEJWSQNFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 2 Bromo 3 Methylphenyl Acetamide and Its Analogs

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This method provides valuable information on molecular conformation, crystal packing, and the intricate network of intermolecular interactions that stabilize the crystalline lattice.

Determination of Molecular Conformation and Crystal Packing

Crystallographic studies of bromoarylacetamides, such as 2-bromo-N-(2-chlorophenyl)acetamide and 2,2,2-tribromo-N-(3-methylphenyl)acetamide, reveal non-planar molecular conformations. researchgate.netnih.gov In these structures, the amide side chain is typically twisted relative to the plane of the benzene (B151609) ring. researchgate.net For instance, in 2,2,2-tribromo-N-(3-methylphenyl)acetamide, the asymmetric unit contains two independent molecules where the N-H bond adopts an anti conformation relative to the 3-methyl substituent on the benzene ring. nih.gov

Analysis of Intermolecular Hydrogen Bonding Networks (N—H···O, N—H···Br, C—H···O)

Hydrogen bonds are crucial in dictating the supramolecular assembly of bromoarylacetamides in the solid state. The most prevalent of these are the N—H···O hydrogen bonds, which link adjacent molecules into chains or other motifs. researchgate.netnih.gov These interactions are a form of dipole-dipole attraction where a hydrogen atom bonded to a strongly electronegative atom (like nitrogen) is attracted to another electronegative atom (like oxygen) with a lone pair of electrons. libretexts.orgyoutube.com

Polymorphism and Co-crystallization Studies of Bromoarylacetamides

Polymorphism, the existence of a compound in multiple crystalline forms, and co-crystallization, the formation of a crystal containing two or more different molecules, are important areas of investigation for bromoarylacetamides. While it was once thought that co-crystals could prevent polymorphism, numerous examples of polymorphic co-crystals have been reported. rsc.orgresearchgate.net

The study of polymorphism is critical as different polymorphs can exhibit distinct physicochemical properties. youtube.com For example, 2-((2,6-dichlorophenyl)amino)benzoic acid, an analog of a non-steroidal anti-inflammatory drug, was found to exist in two polymorphic forms and one co-crystal salt. rsc.org The polymorphism in this case was attributed to the conformational flexibility of the molecule. rsc.org Co-crystallization has been demonstrated with the formation of a 1:1 co-crystal of hydroquinone (B1673460) and benzoquinone, known as quinhydrone. youtube.com An analysis of the Cambridge Structural Database revealed 125 polymorphic co-crystal systems, 56 of which contain an active pharmaceutical ingredient (API). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Assignments for Substituted Acetamides

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for structural elucidation. The chemical shifts of protons and carbons are indicative of their local electronic environment. While specific NMR data for 2-(2-Bromo-3-methylphenyl)acetamide is not detailed in the provided search results, analysis of analogous compounds provides expected ranges for chemical shifts.

For a typical bromo-methylphenylacetamide structure, one would expect to see:

¹H NMR: Aromatic protons in the downfield region, distinct signals for the CH₃ group and the CH₂ group of the acetamide (B32628) side chain, and a signal for the NH₂ protons.

¹³C NMR: Signals for the carbonyl carbon of the amide, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the CH₂ carbon, and the CH₃ carbon.

Detailed assignments are made by considering the electronic effects of the substituents and through the use of two-dimensional NMR techniques.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and piecing together the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu A cross-peak in a COSY spectrum indicates a correlation between two protons, helping to establish spin systems within the molecule. youtube.comgithub.io

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.io This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. The phase of the HSQC peaks can also provide information on the number of attached protons (CH, CH₂, or CH₃). github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. youtube.comgithub.io

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of substituted acetamides in solution. science.gov

Conformational Analysis and Dynamic Behavior via NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational behavior of molecules in solution. For amide-containing compounds like this compound, NMR spectra often reveal dynamic processes, primarily the restricted rotation around the amide C-N bond. This phenomenon arises from the partial double bond character of the C-N bond due to resonance, creating a significant energy barrier to rotation.

As a result, many amides exist as a mixture of two stable rotational isomers (rotamers) at room temperature: the E (trans) and Z (cis) conformations. scielo.br This restricted rotation is slow on the NMR timescale, leading to the observation of two distinct sets of signals for the nuclei located near the amide group. scielo.brresearchgate.net For this compound, one would anticipate separate signals for the amide protons (-NH₂), the adjacent methylene (B1212753) protons (-CH₂-), and the carbons of the amide and methylene groups for both the E and Z isomers. The relative integration of these paired signals can be used to determine the population ratio of the two conformers in a given solvent.

The presence of the bulky bromine atom and the methyl group on the phenyl ring may influence the rotational barrier and the equilibrium ratio of the conformers. Variable temperature (VT) NMR studies would be instrumental in probing this dynamic behavior. By increasing the temperature, the rate of rotation around the C-N bond increases, and if the coalescence temperature is reached, the separate signals for the two rotamers will broaden and merge into a single time-averaged signal.

Table 1: Predicted ¹H NMR Chemical Shifts for Conformers of this compound Predicted values based on typical ranges for related structures.

| Protons | Expected Chemical Shift (δ, ppm) - E Isomer | Expected Chemical Shift (δ, ppm) - Z Isomer | Multiplicity |

|---|---|---|---|

| Aromatic (C⁴-H, C⁵-H, C⁶-H) | 7.0 - 7.5 | 7.0 - 7.5 | m |

| Amide (-NH₂) | 7.3 - 7.8 | 6.8 - 7.3 | br s (each) |

| Methylene (-CH₂-) | 3.6 | 3.7 | s (each) |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is essential for identifying functional groups and probing the structural details of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy of Amide and Aryl Moieties

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, characteristic absorption bands for the amide and aryl moieties are expected.

Amide Bands : The primary amide group gives rise to several distinct bands. The N-H stretching vibrations typically appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is very intense and expected around 1680-1650 cm⁻¹. The N-H bending vibration, or Amide II band, occurs near 1640-1590 cm⁻¹.

Aryl and Alkyl Bands : Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ region. docbrown.info Vibrations corresponding to the C=C stretching of the aromatic ring are expected in the 1600-1450 cm⁻¹ range.

C-Br Band : The stretching vibration of the carbon-bromine bond is expected at lower wavenumbers, typically in the 750-500 cm⁻¹ range, consistent with observations in other bromo-alkyl compounds. docbrown.info

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3350 - 3300 | Medium | Asymmetric N-H Stretch | Amide (-NH₂) |

| 3200 - 3180 | Medium | Symmetric N-H Stretch | Amide (-NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | Medium-Weak | C-H Stretch | -CH₂- and -CH₃ |

| 1680 - 1650 | Strong | C=O Stretch (Amide I) | Amide (-C=O) |

| 1640 - 1590 | Medium-Strong | N-H Bend (Amide II) | Amide (-NH₂) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy and Band Assignments

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.

For this compound, FT-Raman would be particularly useful for observing:

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the substituted benzene ring, typically a strong and sharp band near 1000 cm⁻¹, would be prominent. Aromatic C=C stretching bands are also strong.

C-Br Stretching : The C-Br bond stretch, while visible in IR, often gives a strong and easily identifiable signal in Raman spectra.

The amide C=O stretch is typically weaker in Raman than in IR, whereas the C-C and C-H symmetric stretching and bending vibrations are often more pronounced.

Table 3: Predicted FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Strong | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | Strong | Symmetric C-H Stretch | -CH₂- and -CH₃ |

| 1610 - 1570 | Strong | C=C Stretch | Aromatic Ring |

| ~1000 | Strong, Sharp | Ring Breathing Mode | Aromatic Ring |

Correlating Experimental Vibrational Modes with Theoretical Predictions

To achieve unambiguous assignment of vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations based on Density Functional Theory (DFT). A common approach involves optimizing the molecular geometry and calculating the vibrational frequencies using a functional like B3LYP with an appropriate basis set. nih.gov

The calculated frequencies are typically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, the computed wavenumbers are often scaled by an empirical factor to improve the agreement with the experimental spectrum. nih.gov This correlation allows for a detailed assignment of each observed band to a specific molecular motion (e.g., stretching, bending, rocking, twisting). Such an analysis can confirm the proposed structure and provide deeper insight into intramolecular interactions, such as the potential for hydrogen bonding involving the amide group. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like amides. In positive ion mode, the primary ion observed for this compound (C₉H₁₀BrNO, Avg. Mol. Wt. 228.09 g/mol ) would be the protonated molecule, [M+H]⁺.

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for every bromine-containing ion, with two peaks of almost equal intensity separated by 2 m/z units. Therefore, the protonated molecule would appear as a pair of peaks at approximately m/z 229 and 231.

By inducing fragmentation (e.g., through in-source collision-induced dissociation), a characteristic pattern can be obtained. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would include:

Loss of the acetamide group via cleavage of the benzyl-carbon bond.

Alpha-cleavage adjacent to the carbonyl group.

Loss of the bromine atom.

Table 4: Predicted ESI-MS Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Formula | Description |

|---|---|---|

| 229 / 231 | [C₉H₁₁BrNO]⁺ | Protonated Molecule [M+H]⁺ |

| 186 / 188 | [C₈H₉Br]⁺ | Loss of acetamide fragment |

| 171 / 173 | [C₇H₆Br]⁺ | Loss of methyl from [C₈H₉Br]⁺ |

Electron Ionization Mass Spectrometry (EI-MS) and Diagnostic Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and provides valuable information for its identification. This section focuses on the detailed EI-MS analysis of this compound and its analogs, discussing the diagnostic fragmentation pathways that allow for their structural characterization.

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the 79Br and 81Br isotopes. docbrown.infodocbrown.info The fragmentation of the molecular ion is primarily driven by the cleavage of the weakest bonds and the formation of stable ions and neutral species.

For substituted phenylacetamides, the main fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group and within the aromatic ring substituents. libretexts.org The fragmentation of this compound is influenced by the bromo and methyl groups on the phenyl ring.

A primary fragmentation pathway for amides is the α-cleavage, which in this case would involve the cleavage of the C-C bond between the carbonyl group and the methylene bridge. libretexts.org Another significant fragmentation is the cleavage of the C-Br bond, a common pathway for halogenated compounds, leading to the loss of a bromine radical. miamioh.edu The presence of a methyl group can also influence the fragmentation, potentially through rearrangements or subsequent fragmentation of the initial ions.

The predicted major fragment ions for this compound are summarized in the table below. The mass-to-charge ratios (m/z) are calculated based on the most abundant isotopes (12C, 1H, 14N, 16O, 79Br).

Predicted EI-MS Fragmentation of this compound

| m/z (79Br) | m/z (81Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 227 | 229 | [C9H10BrNO]+ | Molecular Ion (M+) |

| 184 | 186 | [C8H7Br]+ | Loss of acetamide radical (•CH2CONH2) |

| 148 | - | [C9H10NO]+ | Loss of Br radical (•Br) |

| 106 | - | [C7H8N]+ | Loss of Br and CO |

| 91 | - | [C7H7]+ | Tropylium ion, rearrangement and loss of Br, NH2, and CO |

| 44 | - | [CH2CONH2]+ | α-cleavage |

The fragmentation of analogs of this compound, where the position of the bromo and methyl groups are varied, would exhibit different fragmentation patterns, although the fundamental cleavage types would remain similar. For instance, the relative intensities of the fragment ions would be affected by the steric and electronic effects of the substituent positions. The stability of the resulting carbocations and radical species plays a crucial role in directing the fragmentation pathways. chemguide.co.uk

Computational Chemistry and Quantum Chemical Investigations of 2 2 Bromo 3 Methylphenyl Acetamide

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(2-Bromo-3-methylphenyl)acetamide, DFT is instrumental in determining its stable conformation and predicting its spectroscopic behavior.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For systems containing heavy atoms like bromine and aromatic rings, this selection is critical.

A widely used and reliable functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. xisdxjxsu.asiawikipedia.org This functional has been shown to provide excellent results for the geometries and vibrational frequencies of a variety of organic compounds, including N-phenylacetamide derivatives. xisdxjxsu.asiaacs.org

The choice of the basis set is equally important. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing bromine, a basis set that includes polarization and diffuse functions is generally recommended to accurately describe the electron distribution around the heavy atom and in the aromatic system. Commonly employed basis sets for such systems include:

6-311++G(d,p): This is a triple-zeta basis set that provides a good description of the core and valence electrons. The '++' indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the orbital shapes. nih.govsciencepg.com

6-31G(d): A double-zeta basis set that offers a good compromise between accuracy and computational expense. It includes d-type polarization functions on heavy atoms. xisdxjxsu.asia

aug-cc-pVDZ: Dunning's correlation-consistent basis sets are also a viable option, with 'aug' signifying the addition of diffuse functions.

For brominated aromatic compounds, it is often beneficial to use a mixed basis set, where a more extensive basis set is used for the bromine atom to account for relativistic effects, while a more modest basis set is applied to the lighter atoms like carbon, hydrogen, nitrogen, and oxygen.

Once a suitable functional and basis set are chosen, the first step in the computational analysis is to perform a geometry optimization . This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure of the molecule in the gas phase.

For this compound, the optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules like N-(2-bromophenyl)acetamide and other N-phenylacetamide derivatives, the following trends in optimized geometry can be anticipated. researchgate.netnih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br bond length | ~1.90 Å |

| C-N (amide) bond length | ~1.36 Å |

| C=O (amide) bond length | ~1.23 Å |

| Dihedral angle (phenyl ring and amide plane) | 40-50° |

This data is extrapolated from computational studies on analogous molecules and represents expected values.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum (infrared and Raman). Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the atoms.

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) and Raman Intensities: The vibrational frequency calculations also yield the intensities of the corresponding IR and Raman bands. This allows for the generation of a theoretical spectrum that can be directly compared with experimental data. For this compound, characteristic peaks would be expected for the N-H stretch, C=O stretch, and various vibrations of the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical shifts are invaluable for assigning the signals in experimental NMR spectra.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 168-170 |

| Aromatic Carbons | 110-140 |

| Methyl Carbon (-CH₃) | ~20 |

| Amide Proton (N-H) | 7.5-8.5 |

| Aromatic Protons | 7.0-7.5 |

| Methylene (B1212753) Protons (-CH₂-) | ~3.5 |

Note: These are estimated ranges based on data for similar compounds and are relative to a standard reference (e.g., TMS).

Reactivity and Derivatization Pathways of 2 2 Bromo 3 Methylphenyl Acetamide

Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a key site for synthetic modification. Its reactivity is influenced by the presence of the ortho-methyl and meta-acetamide substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, in this case, the bromide, on an aromatic ring. masterorganicchemistry.com For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. libretexts.org The acetamide (B32628) group at the meta position to the bromine in 2-(2-bromo-3-methylphenyl)acetamide has a modest electron-withdrawing effect, which may not be sufficient to strongly promote SNAr reactions under standard conditions. libretexts.org

However, recent research has shown that directed nucleophilic aromatic substitution (dSNAr) can occur on ortho-iodobenzamides in the presence of pyridine, even without strong electron-withdrawing groups. rsc.org This suggests that the amide group in this compound could potentially direct nucleophilic substitution at the ortho position under specific conditions. rsc.org The reaction with various amine nucleophiles has been shown to proceed at room temperature with high selectivity. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent handle for these transformations. rhhz.net

Suzuki Reaction:

The Suzuki reaction, or Suzuki-Miyaura coupling, is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds. wikipedia.orglibretexts.org this compound can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, alkyl, or alkenyl groups at the position of the bromine atom. nih.govresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. libretexts.orgresearchgate.net The reaction conditions are generally mild, and a wide range of functional groups are tolerated. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield |

|---|---|---|---|---|---|

| 2-Bromo-3-methyl-5-arylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2,5-Diaryl-3-methylthiophene | Low to moderate |

Heck Reaction:

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orglibretexts.org This reaction is used to synthesize substituted alkenes with high stereoselectivity. organic-chemistry.org this compound can react with various alkenes, such as acrylates and styrenes, in the presence of a palladium catalyst and a base to yield the corresponding substituted phenylacetamide derivatives. semanticscholar.orgresearchgate.netrsc.org

Table 2: Examples of Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Product |

|---|---|---|---|---|

| Aryl bromides | Methyl 2-acetamido acrylate | Ligand-free palladium | Not specified | Substituted phenylalanines |

Sonogashira Reaction:

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the phenyl ring of this compound. researchgate.netresearchgate.net The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Product |

|---|---|---|---|---|

| Aryl or vinyl halides | Terminal alkyne | Palladium catalyst and copper(I) co-catalyst | Amine | Conjugated enynes and arylalkynes |

Electrochemical Debrominative Hydrogenation and Deuteration Studies

Recent studies have demonstrated a facile and efficient electrochemical method for the reductive debrominative hydrogenation and deuteration of 2-bromo-N-aryl acetamides. rsc.org This reaction utilizes water (H₂O) or deuterium (B1214612) oxide (D₂O) as an economical source of hydrogen or deuterium, respectively, and proceeds at room temperature. rsc.org The process involves the activation of the C-Br bond, leading to the synthesis of a range of N-substituted amides in moderate to high yields with broad functional group compatibility. rsc.org This method provides a green and efficient alternative to traditional chemical reduction methods.

Reactions Involving the Acetamide Moiety

The acetamide group (-NHCOCH₃) also offers opportunities for chemical modification, allowing for further derivatization of the molecule.

Hydrolysis and Amide Bond Modification

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(2-bromo-3-methylphenyl)acetic acid and ammonia (B1221849) or an amine, respectively. youtube.combldpharm.com This reaction is a fundamental transformation in organic chemistry and can be a key step in the synthesis of other derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group can undergo alkylation or acylation reactions. N-alkylation involves the substitution of the hydrogen atom on the nitrogen with an alkyl group, typically using an alkyl halide in the presence of a base. N-acylation introduces an acyl group to the nitrogen, forming an imide. nih.gov These reactions can be used to further modify the structure and properties of the molecule. For instance, N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid has been reported to form a new heterocyclic amide derivative. nih.gov

Cyclization and Annulation Reactions to Form Fused Ring Systems

The generation of fused ring systems from precursors like this compound is a cornerstone of modern synthetic chemistry, enabling the creation of novel molecular scaffolds with potential applications in materials science and medicinal chemistry.

Intramolecular Cyclizations to Novel Heterocycles

Intramolecular cyclization of ortho-haloarylacetamides serves as a powerful method for the synthesis of nitrogen-containing heterocycles. While specific studies on this compound are not extensively documented in publicly available research, the reactivity of analogous compounds provides a strong indication of its synthetic potential. For instance, related ortho-halogenated phenylthioacetamides have been shown to undergo copper(I)-catalyzed intramolecular cyclization to produce 2-aminobenzo[b]thiophenes. ccspublishing.org.cnsioc-journal.cn This suggests that under suitable catalytic conditions, typically employing a transition metal like palladium or copper, the nitrogen of the amide or the enolate of the acetamide could act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a new ring.

Potential intramolecular cyclization pathways for this compound could lead to the formation of oxindoles or other fused lactams. The reaction would likely proceed via an initial activation of the C-Br bond by a palladium(0) catalyst, followed by oxidative addition, and subsequent intramolecular C-N or C-C bond formation. The specific product would depend on the reaction conditions, including the choice of catalyst, ligand, and base.

Table 1: Potential Heterocyclic Scaffolds via Intramolecular Cyclization

| Starting Material | Potential Product | Reaction Type |

| This compound | 4-Methyloxindole | Intramolecular N-Arylation |

| This compound | Fused Isoquinolinone derivative | Intramolecular C-C Coupling |

Benzannulation Strategies for Polycyclic Aromatic Structures

Benzannulation, the formation of a new benzene (B151609) ring fused to an existing ring, represents a key strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs). Palladium-catalyzed annulation reactions are particularly effective for this purpose. rsc.orgnus.edu.sgnih.gov For a substrate like this compound, benzannulation could be achieved by reacting it with a suitable coupling partner, such as an alkyne or a strained alkene, in the presence of a palladium catalyst.

One plausible strategy involves a palladium-catalyzed reaction with an internal alkyne. This process would typically involve the oxidative addition of the palladium catalyst to the C-Br bond, followed by insertion of the alkyne and a subsequent intramolecular C-H activation or a related cyclization step to form the new aromatic ring. The presence of the methyl and acetamido groups would influence the regioselectivity of the annulation.

Another approach could be a palladium-catalyzed annulation involving arynes, which are highly reactive intermediates. nih.gov The reaction of this compound with an aryne precursor could lead to the formation of complex, fused aromatic systems in a single step.

Synthetic Utility as a Key Intermediate in Complex Molecule Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules, particularly those with biological activity. Nitrogen-containing heterocycles are prevalent in a vast array of biologically active natural products and synthetic drugs. kit.educlockss.orgwiley.comnih.govnih.gov

While direct examples of the use of this compound as a key intermediate in a multi-step synthesis are not readily found in the literature, its constituent parts are common in pharmacologically active molecules. The ortho-bromoaniline moiety is a precursor for various heterocyclic systems, and the phenylacetamide substructure is found in numerous bioactive compounds. For instance, derivatives of N-phenylacetamide have been investigated for their antibacterial activities. irejournals.comnih.gov

The utility of this compound lies in its ability to be elaborated into more complex structures. For example, the bromo group can be transformed through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. These substituents can then participate in subsequent cyclization or functionalization reactions. A related compound, N-[3-(2-bromo-5-methylphenyl)prop-2-enyl]acetamide, highlights how the core structure can be part of a larger, functionalized molecule. nih.gov

Emerging Research Directions and Advanced Chemical Applications of 2 2 Bromo 3 Methylphenyl Acetamide Derivatives

Design and Synthesis of Novel Bromoarylacetamide Derivatives with Tailored Structural Features

The synthetic versatility of the 2-(2-bromo-3-methylphenyl)acetamide core allows for the design and creation of a diverse library of derivatives with tailored properties. The primary strategies for derivatization focus on modifications at three key positions: the amide nitrogen, the acetyl methylene (B1212753) group, and the aromatic ring via the bromo-substituent.

A common and straightforward approach to introduce structural diversity is through the N-acylation of various amines with chloroacetyl chloride, followed by substitution reactions. For instance, reacting anilines or other primary and secondary amines with chloroacetyl chloride can yield a range of N-substituted 2-chloroacetamides. acs.orgsigmaaldrich.com These intermediates can then be further functionalized. A general route for synthesizing N-arylacetamides involves the reaction of an appropriate arylamine with chloroacetyl chloride in the presence of a base. rsc.orgrsc.org This methodology can be adapted to synthesize derivatives of this compound by first preparing the corresponding 2-bromo-3-methylaniline (B1268886).

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of the bromoaryl moiety. wikipedia.orggoogle.com Techniques such as the Buchwald-Hartwig amination can be employed to couple the aryl bromide with a wide array of amines, amides, or carbamates, thereby introducing new functional groups onto the phenyl ring. google.comrsc.org This allows for the synthesis of derivatives with significantly altered electronic and steric properties. For example, palladium-catalyzed N-arylation can be used to form C-N bonds, enabling the synthesis of complex molecules with potential biological activity. wikipedia.orgbohrium.comsigmaaldrich.com

Furthermore, the acetamide (B32628) group itself can be a point of modification. Lipase-catalyzed synthesis has been explored for the preparation of substituted phenylacetamides, offering a green and chemoselective alternative to traditional chemical methods. ontosight.ai This enzymatic approach can proceed via aminolysis of corresponding esters, allowing for the introduction of various amine nucleophiles. ontosight.ai

The following table summarizes potential synthetic strategies for creating derivatives of this compound based on established methodologies for related compounds.

| Modification Site | Synthetic Strategy | Potential Reagents/Catalysts | Resulting Derivative Class |

| Amide Nitrogen | N-alkylation or N-arylation of this compound | Alkyl halides, Aryl halides, Bases (e.g., NaH) | N-substituted 2-(2-bromo-3-methylphenyl)acetamides |

| Acetyl Methylene | α-functionalization | Strong bases (e.g., LDA), Electrophiles | α-substituted 2-(2-bromo-3-methylphenyl)acetamides |

| Bromo-substituent | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Boronic acids, Alkynes, Amines, Palladium catalysts (e.g., Pd(OAc)2), Ligands | Biaryl derivatives, Alkynyl derivatives, Amino derivatives |

This table is a hypothetical representation based on general synthetic methodologies and does not represent experimentally verified reactions for this specific compound unless cited.

Exploration of Photophysical Properties in Functionalized Acetamides

The inherent structural features of arylacetamides make them intriguing candidates for the development of fluorescent materials. The electronic interplay between the aromatic ring and the acetamide group can give rise to interesting photophysical phenomena, which can be finely tuned through synthetic modifications.

The fluorescence properties of arylacetamide derivatives can be modulated by introducing various functional groups. For example, studies on acetamide-chalcone derivatives have shown that the presence of a strong electron-donating group, such as a dimethylamine (B145610) group, can lead to a significant increase in fluorescence quantum yield. rsc.orgnih.gov This principle can be applied to the this compound scaffold. By replacing the bromine atom with electron-donating or electron-withdrawing groups through cross-coupling reactions, it is conceivable to tune the emission wavelength and intensity.

Aggregation-induced emission (AIE) is another phenomenon that can be engineered into arylacetamide derivatives. sigmaaldrich.combohrium.comsigmaaldrich.com AIE-active materials are typically non-emissive in dilute solutions but become highly fluorescent in the aggregated state. This property is highly desirable for applications in sensing and bioimaging. By designing derivatives of this compound with bulky substituents that restrict intramolecular rotation in the solid state, it may be possible to induce AIE characteristics.

The following table illustrates the potential effects of different substituents on the fluorescence properties of an arylacetamide scaffold, based on general principles of fluorophore design.

| Substituent Type | Position of Substitution | Expected Effect on Fluorescence | Rationale |

| Electron-donating group (e.g., -N(CH₃)₂, -OCH₃) | Phenyl ring | Red-shift in emission, potential increase in quantum yield | Increased intramolecular charge transfer (ICT) character |

| Electron-withdrawing group (e.g., -CN, -NO₂) | Phenyl ring | Blue-shift in emission, potential decrease in quantum yield | Decreased intramolecular charge transfer (ICT) character |

| Bulky groups (e.g., carbazole, triphenylamine) | Amide nitrogen or phenyl ring | Potential for Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation in the aggregated state |

This table is a conceptual guide based on established photophysical principles and does not represent specific experimental data for this compound.

Arylacetamides with significant intramolecular charge transfer (ICT) character often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. ontosight.aicmu.edu This property makes them suitable for use as polarity-sensitive fluorescent probes. The emission of such probes can provide information about the local environment, for example, within a cell or a polymer matrix.

The development of solvatochromic fluorophores based on the this compound scaffold would involve the strategic placement of donor and acceptor groups to create a push-pull system. The bromo-methylphenyl moiety can act as the donor part, and by introducing a strong electron-accepting group on the acetamide nitrogen, a significant ICT character could be induced. The sensitivity of the resulting fluorophore to solvent polarity could then be investigated by measuring its fluorescence in a range of solvents with varying dielectric constants. acs.orgrsc.org

Advanced Materials Science Applications of Acetamide Derivatives

The functional groups present in this compound and its derivatives offer opportunities for their integration into advanced materials, leading to novel properties and applications.

The bromine atom on the phenyl ring of this compound can serve as a versatile handle for polymerization. Specifically, it can act as an initiator for atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique. cmu.edunih.gov This would allow for the "grafting from" of various monomers from the arylacetamide core, leading to the formation of well-defined polymer architectures such as polymer brushes or star polymers. The resulting polymers would possess the properties of the grafted polymer chains, while the arylacetamide core could impart additional functionality.

Alternatively, derivatives of this compound can be designed as functional monomers for polymerization. For instance, by introducing a polymerizable group such as a vinyl or acryloyl moiety, the molecule can be copolymerized with other monomers to create functional polymers. ontosight.aiontosight.ai The acetamide group within the polymer structure can enhance properties such as hydrophilicity, adhesion, and biocompatibility, making these polymers suitable for biomedical applications. ontosight.ai

| Polymerization Strategy | Role of Acetamide Derivative | Resulting Polymer Architecture | Potential Applications |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer brushes, Star polymers | Functional coatings, Nanocarriers |

| Conventional/Controlled Radical Polymerization | Functional Monomer | Linear copolymers, Crosslinked networks | Hydrogels, Biomaterials |

This table outlines potential strategies for integrating the target compound into polymers and is based on established polymerization techniques.

Polymers incorporating this compound derivatives can be utilized to create functional coatings with specific properties. For example, polymers with pendant acetamide groups can exhibit enhanced adhesion to various substrates due to hydrogen bonding interactions. daryatamin.com Such polymers could be used to develop biocompatible coatings for medical devices or protective coatings with improved durability. nih.gov

Furthermore, the introduction of stimuli-responsive moieties into the polymer architecture can lead to the development of "smart" materials. rsc.orgrsc.orgnih.gov For instance, by copolymerizing an acetamide-based monomer with a temperature-responsive monomer like N-isopropylacrylamide (NIPAM), a hydrogel that undergoes a phase transition in response to temperature changes could be created. sigmaaldrich.com Such materials have potential applications in drug delivery, tissue engineering, and as sensors. nih.govacs.org The development of self-healing polymers is another exciting area where acetamide derivatives could play a role, as the hydrogen bonding capabilities of the acetamide group can contribute to the reversible cross-linking necessary for self-repair mechanisms. daryatamin.com

Development of Chemical Scaffolds for Diverse Molecular Libraries

The pursuit of novel bioactive molecules has led to a significant focus on the development of versatile chemical scaffolds that can be readily diversified to generate large collections of compounds known as molecular libraries. The compound this compound serves as an exemplary scaffold, offering multiple reaction handles for chemical modification. Its inherent structural features—a substituted phenyl ring and a reactive acetamide group—provide a foundation for the systematic construction of diverse chemical entities. The strategic location of the bromine atom and the methyl group on the phenyl ring, coupled with the reactivity of the acetamide moiety, allows for a broad exploration of chemical space, which is crucial for identifying new drug candidates and chemical probes.

Building Block Utility for High-Throughput Synthesis

High-throughput synthesis (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid generation of large numbers of compounds for biological screening. The utility of a building block in HTS is determined by its reactivity, the diversity of transformations it can undergo, and its compatibility with automated or parallel synthesis platforms. This compound is well-suited for this purpose due to the presence of two key reactive sites: the aryl bromide and the acetamide functional group.

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. For instance, Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide array of substituents at this position. These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for the creation of large, diverse libraries. In a typical parallel synthesis setup, an array of boronic acids, alkenes, or amines can be reacted with this compound to yield a library of analogs with diverse functionalities.

The acetamide group also offers opportunities for diversification. The N-H bond of the primary amide can be alkylated or acylated under various conditions. More commonly, the entire acetamide group can be considered a modifiable unit. For example, the corresponding 2-(2-bromo-3-methylphenyl)acetic acid can be synthesized and then coupled with a diverse library of amines to generate a vast set of secondary and tertiary amides. nih.gov This approach is widely used in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds.

A general scheme for the high-throughput synthesis of derivatives from a bromoacetamide precursor involves the reaction with various amines. nih.gov This nucleophilic substitution reaction can be carried out in parallel in multi-well plates, allowing for the rapid generation of a library of compounds with different substituents at the acetamide nitrogen.

Table 1: Potential High-Throughput Reactions for Diversification of this compound

| Reaction Type | Reactive Site | Reagent Class | Potential New Functionalities |

| Suzuki Coupling | Aryl Bromide | Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl, Alkenyl |

| Heck Coupling | Aryl Bromide | Alkenes | Substituted Alkenes |

| Buchwald-Hartwig Amination | Aryl Bromide | Amines, Amides | Arylamines, Arylamides |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkynes | Alkynyl Arenes |

| Amide Coupling | Carboxylic Acid Precursor | Amines | Diverse Amide Derivatives |

Structure-Guided Synthetic Approaches for Analog Generation

Structure-guided drug design is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, such as a protein kinase, to design and synthesize potent and selective inhibitors. rroij.comnih.gov This approach relies on understanding the key interactions between a ligand and its target protein, which then informs the design of new analogs with improved binding affinity and selectivity.

The this compound scaffold can be effectively utilized in structure-guided design. For instance, in the context of kinase inhibitor design, the phenyl ring can serve as a core that positions other functional groups to interact with specific residues in the ATP-binding pocket of the kinase. rroij.com X-ray crystallography or computational modeling can reveal how the parent compound binds to the target. This information is then used to guide the synthesis of new analogs.

For example, if a hydrophobic pocket is identified near the 2-bromo substituent, analogs can be synthesized via Suzuki coupling to introduce lipophilic groups that can occupy this pocket, thereby increasing binding affinity. Similarly, if a hydrogen bond donor or acceptor on the protein is located near the acetamide group, the amide can be modified to introduce complementary functionality. A study on Aurora kinase inhibitors demonstrated that the bioisosteric replacement of an ester with an amide linkage and the introduction of a substituted phenyl ring led to a significant improvement in inhibitory potency. nih.gov Specifically, an acetamido group was found to form a key hydrogen bond with a non-conserved threonine residue in Aurora A kinase, contributing to both potency and selectivity. nih.gov

This principle can be directly applied to the this compound scaffold. The acetamide moiety can be strategically positioned to form critical hydrogen bonds with the hinge region of a kinase, a common binding motif for many kinase inhibitors. The 3-methyl group and the substituent at the 2-position (derived from the bromo-precursor) can be tailored to fit into specific hydrophobic pockets, enhancing selectivity.

Table 2: Structure-Guided Modifications of the this compound Scaffold

| Target Interaction | Scaffold Modification Site | Synthetic Strategy | Desired Outcome |

| Hydrophobic Pocket Interaction | 2-Bromo Position | Suzuki or Stille Coupling | Increased Potency and Selectivity |

| H-Bond with Hinge Region | Acetamide N-H or C=O | Amide Synthesis from Acid | Anchor Ligand in ATP-binding Site |

| Targeting Allosteric Sites | Modifications on Phenyl Ring | Multi-step Synthesis | Novel Modes of Inhibition |

| Improving Solubility | Acetamide or Phenyl Substituents | Introduction of Polar Groups | Enhanced Pharmacokinetic Properties |

By iteratively synthesizing and evaluating new analogs based on structural insights, researchers can optimize the biological activity of compounds derived from the this compound scaffold. This rational, structure-guided approach is more efficient than traditional high-throughput screening of random collections of compounds and has a higher probability of success in identifying clinical candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.